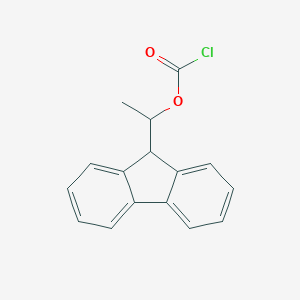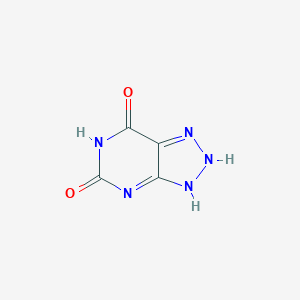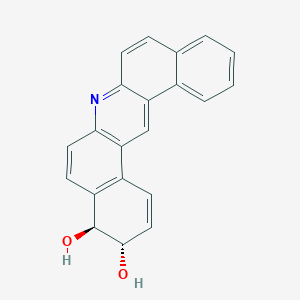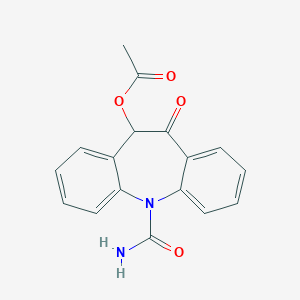
4-(3-Fluoro-4-hydroxyphenyl)benzoic acid
概要
説明
4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is a compound of interest in various fields of chemistry due to its structural and functional properties. This analysis encompasses aspects of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
- The synthesis of related azo-benzoic acids, which are structurally similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid, involves complex procedures utilizing spectroscopic techniques like 1H and 13C NMR, UV–VIS, and IR (Baul et al., 2009).
- Other synthetic routes for similar compounds, like n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, involve methylation, acylation, and other reactions, indicative of the complex synthetic steps likely needed for 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid (Dou Qing, 2000).
Molecular Structure Analysis
- The molecular structure of compounds similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is typically confirmed using techniques like X-ray crystallography, which reveals details about molecular geometry and bonding (M. Rad et al., 2016).
Chemical Reactions and Properties
- The reactivity of related compounds involves acid-base dissociation and azo-hydrazone tautomerism, suggesting that 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid may exhibit similar chemical behavior (Baul et al., 2009).
- The interaction of similar compounds with metals to form coordination polymers indicates potential reactivity of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid in forming complex structures (M. Rad et al., 2016).
Physical Properties Analysis
- The physical properties of structurally related compounds, such as solubility in organic solvents and thermal properties, are critical in determining their application potential (Shude Xiao et al., 2003).
Chemical Properties Analysis
- The chemical properties of similar compounds, like fluorescence emission and gas sensing properties, suggest that 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid might also possess unique chemical characteristics useful in various applications (M. Rad et al., 2016).
科学的研究の応用
Synthesis and Characterization
One study focused on the synthesis and characterization of a fluorinated phthalazinone monomer derived from a compound similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid, highlighting its potential as a high-performance polymer due to good solubility and distinguished thermal properties. This research suggests applications in engineering plastics and membrane materials, noting the excellent thermal properties and potential as materials for optical waveguides (Xiao et al., 2003).
Environmental Degradation and Bioremediation
Another study explored the use of fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, demonstrating a novel demethylation reaction that could facilitate the transformation of methyl groups to methane. This work provides insights into the anaerobic degradation pathways of phenolic compounds, suggesting potential applications in environmental bioremediation and the study of microbial metabolism (Londry & Fedorak, 1993).
Antibacterial Applications
Research on new fluorine-containing thiadiazolotriazinones synthesized from compounds similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid revealed promising antibacterial activities. These findings highlight the role of fluorinated benzene rings as pharmacophores in developing new biologically active molecules, suggesting their application in creating new antibacterial agents (Holla et al., 2003).
Fluorinated Liquid Crystals
A study on fluorinated banana-shaped 1,2,4-oxadiazoles derived from compounds including 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid investigated their mesomorphic properties. The research discussed the influence of alkyloxy-substituent lengths and fluorine group positions on the compounds' mesomorphic properties, suggesting applications in the field of liquid crystal display technologies (Karamysheva et al., 2002).
Analytical and Sensing Applications
Further investigation into the use of fluorinated analogues to elucidate the transformation of phenol to benzoate by an anaerobic consortium demonstrated the potential of these compounds in analytical chemistry, particularly in studying the metabolic pathways of environmental contaminants (Genthner et al., 1989).
Safety and Hazards
特性
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAOIFHFUMILMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-hydroxyphenyl)benzoic acid | |
CAS RN |
106291-26-3 | |
| Record name | 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106291-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)







